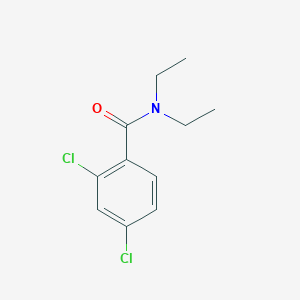

2,4-dichloro-N,N-diethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOKDRJJUVBGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323891 | |

| Record name | 2,4-dichloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24309-78-2 | |

| Record name | NSC405063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro N,n Diethylbenzamide

Direct Amidation Approaches

Direct amidation strategies focus on the creation of the amide bond between a 2,4-dichlorobenzoyl moiety and a diethylamine (B46881) nucleophile. These methods are often favored for their straightforwardness and efficiency.

Acyl Chloride Coupling with Amines

One of the most conventional and widely practiced methods for amide synthesis is the reaction between an acyl chloride and an amine. fishersci.it In this approach, 2,4-dichloro-N,N-diethylbenzamide is synthesized by treating 2,4-dichlorobenzoyl chloride with diethylamine. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, and in the presence of a tertiary amine base, like triethylamine, to neutralize the hydrochloric acid byproduct. prepchem.comgoogle.com This method, often referred to as the Schotten-Baumann reaction, is generally rapid and high-yielding. fishersci.it

The necessary precursor, 2,4-dichlorobenzoyl chloride, can be synthesized by reacting 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst. google.com Alternatively, it can be prepared through more traditional methods by treating 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. fishersci.itgoogle.com

Table 1: Typical Reaction Conditions for Acyl Chloride Coupling

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 2,4-Dichlorobenzoyl chloride, Diethylamine | prepchem.com |

| Base | Triethylamine | prepchem.com |

| Solvent | Dichloromethane | prepchem.com |

| Temperature | 0 °C to Room Temperature | prepchem.com |

| Reaction Time | Several hours | prepchem.com |

Carbodiimide-Mediated Amidation

Carbodiimide-mediated coupling reactions provide a direct route to amides from carboxylic acids without the need to first isolate an acyl chloride. For the synthesis of this compound, this involves reacting 2,4-dichlorobenzoic acid directly with diethylamine using a coupling agent. Common reagents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.it The reactions are typically high-yielding and can be performed in a one-pot procedure. fishersci.it

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) |

Mitsunobu Reaction in Benzamide (B126) Synthesis

The Mitsunobu reaction offers an alternative method for the direct conversion of a carboxylic acid to an amide. nih.govtandfonline.com While traditionally used for ester formation from alcohols, a non-classical application allows for the synthesis of N,N-diethylbenzamides from the corresponding benzoic acids and diethylamine. nih.govtandfonline.com This reaction is carried out in the presence of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). nih.govwikipedia.org

The proposed mechanism involves the formation of an acyloxyphosphonium ion from the benzoic acid, which is then displaced by diethylamine to yield the final amide. nih.govtandfonline.com This methodology has been shown to be effective for a range of substituted benzoic acids, including those with electron-withdrawing groups, suggesting its applicability for the synthesis of this compound. nih.govtandfonline.com

Table 3: General Reagents for Mitsunobu Benzamide Synthesis

| Component | Example Reagent | Role | Source |

|---|---|---|---|

| Acid | Substituted Benzoic Acid | Substrate | nih.govtandfonline.com |

| Amine | Diethylamine | Nucleophile | nih.govtandfonline.com |

| Phosphine | Triphenylphosphine | Activator | nih.govtandfonline.com |

| Azodicarboxylate | Diisopropylazodicarboxylate (DIAD) | Oxidant | nih.govtandfonline.com |

| Solvent | Toluene | Medium | tandfonline.com |

Functionalization of Precursor Aromatic Systems

An alternative synthetic strategy involves modifying a simpler aromatic precursor that already contains either the benzamide functionality or the dichloro-substitution pattern.

Halogenation Strategies for Benzamides

This approach would involve the direct chlorination of N,N-diethylbenzamide via an electrophilic aromatic substitution reaction. The N,N-diethylamide group is an activating ortho-, para-director. libretexts.org Therefore, treating N,N-diethylbenzamide with a chlorinating agent (e.g., Cl₂ with a Lewis acid catalyst) would direct the incoming chloro substituents to the ortho (position 2) and para (position 4) positions of the aromatic ring. While this could theoretically produce the desired 2,4-dichloro product, the reaction may suffer from a lack of selectivity, potentially yielding a mixture of 2-chloro-N,N-diethylbenzamide, 4-chloro-N,N-diethylbenzamide, and the desired this compound, along with other polychlorinated species. Controlling the stoichiometry and reaction conditions would be critical to optimize the yield of the target compound.

Aromatic Substitution Reactions

The principles of electrophilic aromatic substitution govern the reactivity of benzene (B151609) derivatives. masterorganicchemistry.com In the context of synthesizing this compound, one could envision starting with a dichlorinated benzene derivative and introducing the amide functionality, or starting with the amide and introducing the chlorine atoms as discussed above.

If one were to perform a substitution reaction on the final this compound product, the outcome would be dictated by the combined directing effects of the three existing substituents. The two chlorine atoms are deactivating groups but are ortho-, para-directors. libretexts.org The N,N-diethylamide group is a strong activating group and is also an ortho-, para-director. nih.govlibretexts.org The powerful activating and directing effect of the amide group would likely dominate, directing a new electrophile to the position ortho to it (position 6), assuming steric hindrance is not prohibitive.

Regioselective Synthesis Considerations for Dichlorobenzamides

The production of this compound necessitates careful control over the regioselectivity of the reactions. A common and straightforward approach involves the acylation of diethylamine with 2,4-dichlorobenzoyl chloride. This precursor, 2,4-dichlorobenzoyl chloride, can be synthesized through various methods, including the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent like thionyl chloride or by the catalyzed reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid.

A typical laboratory-scale synthesis would involve dissolving diethylamine and a base, such as triethylamine, in a suitable solvent like methylene (B1212753) chloride. The mixture is then cooled, and 2,4-dichlorobenzoyl chloride is added dropwise. The reaction is subsequently stirred at ambient temperature to yield this compound.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, typically an alkyllithium, to facilitate deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at a specific location. wikipedia.org

The N,N-diethylamide group is a potent DMG. wikipedia.org In the context of synthesizing substituted benzamides, one could envision a strategy starting with N,N-diethylbenzamide itself. Through DoM, a substituent can be introduced at the ortho position. For the synthesis of this compound, a multi-step DoM approach would be necessary, involving the sequential introduction of the two chlorine atoms. The hierarchy and directing power of existing substituents on the ring play a crucial role in determining the position of subsequent functionalization. uwindsor.ca

The general principle of DoM involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium of the organolithium compound. wikipedia.org This brings the basic alkyl group into proximity with the ortho proton, leading to its abstraction and the formation of the aryllithium species. wikipedia.org

Steric and Electronic Control in Aromatic Functionalization

The regiochemical outcome of aromatic substitution reactions is governed by a combination of steric and electronic effects. numberanalytics.comnumberanalytics.com In the synthesis of this compound, these factors are critical in directing the incoming electrophiles (chlorine atoms) to the desired positions on the benzene ring, assuming a route involving electrophilic aromatic substitution on a pre-formed benzamide.

Electronic Effects: The N,N-diethylamide group is an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the chlorine atoms are deactivating yet also ortho, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. When multiple substituents are present, their combined electronic influences determine the position of further substitution.

Steric Effects: Steric hindrance can significantly influence the regioselectivity of a reaction. numberanalytics.com Bulky substituents can block the approach of an electrophile to adjacent positions. numberanalytics.com In the case of N,N-diethylbenzamide, the diethylamino group can exert some steric hindrance at the ortho positions. This might lead to a preference for substitution at the less hindered para position. However, the interplay between steric and electronic effects can be complex, and the precise outcome depends on the specific reaction conditions and the nature of the electrophile. acs.org For instance, in some cases, the introduction of a substituent at an ortho position can lead to a reversal of enantioselectivity in asymmetric reactions due to altered steric properties of the aryl ring. acs.org

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for instance by using less hazardous substances and minimizing waste. researchgate.net In the context of benzamide synthesis, several greener alternatives to traditional methods have been explored.

One approach is the use of catalytic methods for direct amide formation from carboxylic acids and amines, which avoids the need for stoichiometric activating agents that generate significant waste. For example, bifunctional catalysts like N,N-di-isopropylbenzylamine-2-boronic acid derivatives have been shown to be effective for direct amidation under mild conditions.

Solvent choice is another key aspect of green chemistry. The development of reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, can significantly reduce the environmental impact of a synthetic process. Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction rates and improve yields, often with reduced solvent usage. researchgate.net While specific examples for the green synthesis of this compound are not extensively documented in the literature, the general principles of using catalytic methods and environmentally benign reaction media are applicable to its production.

Spectroscopic and Structural Characterization of 2,4 Dichloro N,n Diethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2,4-dichloro-N,N-diethylbenzamide, distinct signals corresponding to the aromatic protons and the protons of the diethylamino group are expected. The aromatic region would typically display a complex splitting pattern due to the coupling between the three non-equivalent protons on the dichlorinated benzene (B151609) ring. The proton ortho to the carbonyl group is expected to be the most deshielded.

The ethyl groups will exhibit characteristic signals. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to separate signals for each. Each ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the methylene protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.3-7.6 | Multiplet |

| -CH₂- (Ethyl) | 3.2-3.6 (broad) | Quartet |

Note: Predicted values are based on known substituent effects on a benzamide (B126) skeleton. The broadness of the ethyl group signals is due to hindered rotation around the amide bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons. The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 168-172 ppm.

The six aromatic carbons will give rise to six distinct signals due to the substitution pattern. The carbons bearing the chlorine atoms will be shifted downfield, as will the carbon attached to the carbonyl group. The ethyl group carbons will appear in the aliphatic region of the spectrum, with the methylene carbons being more deshielded than the methyl carbons. Similar to the proton NMR, the non-equivalence of the ethyl groups due to restricted rotation can result in separate signals for each ethyl group's carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168-172 |

| Aromatic C-Cl | 130-135 |

| Aromatic C-C=O | 135-140 |

| Aromatic C-H | 127-130 |

| -CH₂- (Ethyl) | 40-45 |

Note: Predicted values are based on known substituent effects and data from similar benzamide structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and chloro functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is a key feature, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to be observed around 1250-1300 cm⁻¹. The presence of the dichlorinated benzene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the diethyl groups will be observed just below 3000 cm⁻¹. semanticscholar.orgsigmaaldrich.comresearchgate.netnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide | C=O Stretch | 1630-1680 (strong) |

| Amide | C-N Stretch | 1250-1300 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

| Alkyl | C-H Stretch | <3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound (C₁₁H₁₃Cl₂NO) is approximately 246.13 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to the formation of a 2,4-dichlorobenzoyl cation. Another significant fragmentation pathway involves the loss of an ethyl radical from the diethylamino group. Further fragmentation could involve the loss of neutral molecules like ethene or diethylamine (B46881).

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 245/247/249 | [C₁₁H₁₃Cl₂NO]⁺ (Molecular Ion) |

| 173/175 | [C₇H₃Cl₂O]⁺ (2,4-dichlorobenzoyl cation) |

| 216/218/220 | [M - C₂H₅]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H proton, the packing will be influenced by van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O and C-H···Cl hydrogen bonds. nih.govnih.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorobenzamide (B1293658) |

| N,N-diethylbenzamide |

| N,N-diethyl-m-toluamide |

| 2,4-dichloro-N-p-tolylbenzamide |

Conformational Analysis in the Solid State

The three-dimensional arrangement of atoms in a molecule, particularly the rotational orientation around single bonds, is crucial for understanding its physical and chemical properties. In the solid state, the conformation of a molecule is fixed within a crystal lattice. While a specific crystal structure for this compound has not been reported, analysis of analogous 2,4-dichlorobenzamide derivatives provides significant insight into its likely solid-state conformation.

Studies on various N-substituted 2,4-dichlorobenzamides reveal a common structural motif. The amide group [–C(=O)N–] is typically found to be planar or nearly planar. This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a degree of double-bond character to the C–N bond and restricts rotation.

For this compound, it is anticipated that the diethylamino group will also influence the dihedral angle between the dichlorophenyl ring and the amide group due to steric interactions. The two ethyl groups on the nitrogen atom will likely adopt a conformation that minimizes steric hindrance, both with each other and with the ortho-chloro substituent on the benzene ring. It is therefore highly probable that the molecule is not planar in the solid state. The key structural parameters, while not experimentally determined for this specific molecule, can be predicted based on these related compounds.

Table 1: Representative Crystallographic Data for Related 2,4-Dichlorobenzamide Derivatives

| Compound | Dihedral Angle (Benzene-Amide) | Reference |

|---|---|---|

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 8.6 (1)° | epa.gov |

| 2,4-Dichloro-N-p-tolylbenzamide | 65.93 (6)° | bldpharm.com |

| 2,4-Dichloro-N-o-tolylbenzamide | 68.71 (11)° | sigmaaldrich.com |

| 2,4-Dichloro-N-cyclohexylbenzamide | 51.88 (7)° | nih.gov |

This table presents data from structurally similar compounds to infer the likely conformation of this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most pertinent techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a powerful technique for the analysis of benzamide derivatives. While a specific, validated HPLC method for this compound is not detailed in readily available literature, methods for the closely related N,N-diethylbenzamide and other substituted benzamides can be adapted.

A typical reversed-phase HPLC setup would employ a C18 or C8 stationary phase. These nonpolar stationary phases are effective at retaining moderately polar compounds like N,N-diethylbenzamide derivatives from a more polar mobile phase. The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.gov The addition of a modifier, such as phosphoric acid or formic acid, can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. nih.gov For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred.

Detection is typically achieved using a UV detector, as the benzamide chromophore absorbs UV light. The selection of the detection wavelength would be optimized based on the UV spectrum of this compound.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Temperature | Ambient |

This table provides a hypothetical set of HPLC conditions based on methods for structurally related benzamides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly effective technique for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas, usually helium. The column, often a nonpolar or medium-polarity phase like a 5% phenyl-polysiloxane, separates the components of the sample based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint for identification. The high sensitivity and specificity of GC-MS make it suitable for trace-level analysis.

Table 3: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ion Source | Electron Impact (EI), 70 eV |

| MS Transfer Line | 290 °C |

| Scan Range | 50-400 m/z |

This table outlines a plausible set of GC-MS conditions for the analysis of this compound, extrapolated from methods for similar analytes.

Computational and Theoretical Studies of this compound: A Review of Available Research

The provided outline requires in-depth data for highly specific computational analyses, including:

Geometry Optimization and Electronic Structure

Vibrational Frequency Analysis

HOMO/LUMO Molecular Orbital Analysis

Conformational Landscape Exploration

Intermolecular and Hydrogen Bonding Interactions

While computational chemistry is a widely used field for predicting molecular structures and properties wikipedia.orgschrodinger.comnextmol.com, and studies exist for related benzamide derivatives like N,N-diethyl-3-methylbenzamide (DEET) nih.gov, the specific dichlorinated compound has not been the subject of published research in these areas. General information about computational methods such as DFT and MD simulations is available scispace.comsoci.org, but applying this to a molecule without specific published data would be speculative and not scientifically rigorous.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced content at this time. The creation of data tables and detailed research findings would require access to primary research that does not appear to exist in the public domain for this compound.

Computational and Theoretical Studies of 2,4 Dichloro N,n Diethylbenzamide

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space (Excluding biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. While often used in drug discovery to predict biological activity, QSAR can also be effectively applied in the chemical space to predict properties like solubility, melting point, and partitioning behavior, which are crucial for process design, environmental fate assessment, and formulation development.

For 2,4-dichloro-N,N-diethylbenzamide and its analogs, QSAR models can be developed by correlating molecular descriptors with experimentally determined properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Key Molecular Descriptors for Benzamides:

A QSAR study on a series of substituted benzamides would typically involve the calculation of a wide range of molecular descriptors. These can be broadly categorized as:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular connectivity indices (e.g., ¹χ, ²χ) and shape indices (e.g., Kappa indices), which have been shown to be useful in modeling the properties of substituted benzamides.

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and provide information about the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log K_ow or logP) is a key descriptor for assessing the hydrophobicity of a molecule. nih.gov Strong correlations have been found between hydrophobicity and the in vitro toxicity of chlorinated alkanes, and similar relationships can be expected for other physicochemical properties of chlorinated aromatic compounds. nih.gov QSAR models based on the octanol/water partition coefficient have been successfully used to predict the properties of substituted aromatic compounds. nih.gov

Hypothetical QSAR Model for a Physicochemical Property:

A hypothetical linear QSAR model for a specific physicochemical property (e.g., aqueous solubility) of a series of dichlorinated N,N-diethylbenzamide analogs could take the following form:

Property = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where c₀, c₁, and c₂ are regression coefficients determined from the statistical analysis of the data.

To illustrate, a hypothetical data table for a QSAR study on a series of substituted benzamides is presented below.

| Compound | Experimental Solubility (logS) | Calculated logP | Molecular Weight (MW) |

| Benzamide (B126) | -1.50 | 1.20 | 121.14 |

| N,N-Diethylbenzamide | -2.10 | 2.50 | 177.24 |

| 4-Chlorobenzamide | -2.00 | 1.80 | 155.58 |

| This compound | -3.50 (Estimated) | 3.80 (Estimated) | 246.13 |

| 4-Methoxy-N,N-diethylbenzamide | -2.30 | 2.30 | 207.27 |

This table is for illustrative purposes and the values are hypothetical.

By applying multiple linear regression or more advanced machine learning algorithms to such a dataset, a predictive QSAR model can be developed. The robustness and predictive power of the model would be evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and by testing it on an external set of compounds not used in the model development.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of reaction energy profiles. For this compound, computational studies can provide a deep understanding of its synthesis and potential side reactions.

The most common industrial synthesis of N,N-diethylbenzamides involves the acylation of diethylamine (B46881) with the corresponding benzoyl chloride. prepchem.com Therefore, the synthesis of this compound would likely proceed via the reaction of 2,4-dichlorobenzoyl chloride with diethylamine.

Computational Study of the Amidation Reaction:

The reaction between 2,4-dichlorobenzoyl chloride and diethylamine is a nucleophilic acyl substitution. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction pathway. The key steps that can be computationally investigated are:

Formation of the Tetrahedral Intermediate: The initial step is the nucleophilic attack of the nitrogen atom of diethylamine on the carbonyl carbon of 2,4-dichlorobenzoyl chloride. This leads to the formation of a high-energy tetrahedral intermediate.

Transition State for Intermediate Collapse: The tetrahedral intermediate is unstable and collapses to form the final product. This involves the departure of the chloride leaving group. The geometry and energy of the transition state for this step can be calculated.

Proton Transfer: The final step involves the deprotonation of the positively charged nitrogen atom by another molecule of diethylamine or a suitable base to yield the neutral amide product.

A hypothetical reaction energy profile, as could be determined by DFT calculations, is shown below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 2,4-Dichlorobenzoyl chloride + Diethylamine | 0 |

| Transition State 1 | Formation of Tetrahedral Intermediate | +15 |

| Intermediate | Tetrahedral Adduct | +5 |

| Transition State 2 | Chloride Departure | +10 |

| Products | This compound + Diethylammonium (B1227033) chloride | -20 |

This table presents hypothetical energy values for illustrative purposes.

Computational Elucidation of Precursor Synthesis:

The synthesis of the precursor, 2,4-dichlorobenzoyl chloride, can also be studied computationally. One potential route is the selective chlorination of benzoyl chloride. google.com Computational studies can help in understanding the regioselectivity of this electrophilic aromatic substitution reaction. Theoretical studies on the chlorination of substituted benzenes, such as nitrobenzene, have demonstrated that DFT calculations can accurately predict the orientation of the substitution by analyzing the stability of the intermediate Wheland complex (σ-complex). researchgate.net For benzoyl chloride, the carbonyl group is deactivating and meta-directing. However, the presence of a chlorine substituent would influence the position of the second chlorination. Computational modeling can predict the relative energies of the different possible dichlorinated isomers, thus guiding the optimization of reaction conditions to maximize the yield of the desired 2,4-dichloro isomer.

Chemical Reactivity and Derivatization of 2,4 Dichloro N,n Diethylbenzamide

Modifications at the Aromatic Ring

The reactivity of the aromatic ring in 2,4-dichloro-N,N-diethylbenzamide is influenced by the electronic effects of its substituents. The N,N-diethylamide group is a moderately activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair into the ring. Conversely, the two chlorine atoms are deactivating via their inductive effect, yet they also direct incoming electrophiles to the ortho and para positions. pressbooks.pub The combination of these competing effects dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the mixed directing effects of the substituents. The N,N-diethylamide group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5), while the chlorine atoms direct to their respective ortho and para positions.

The N,N-diethylamide group is an activating group that directs electrophiles to the ortho and para positions. pressbooks.pub The chlorine atoms are deactivating groups but also direct ortho- and para-. pressbooks.pub In this compound, the positions ortho to the amide are C3 and the substituted C2. The position para to the amide is the substituted C4. The position meta to the amide is C5. The chlorine at C2 directs to C1, C3, and C5. The chlorine at C4 directs to C1, C3, and C5.

Considering the combined effects:

Position 3: Is ortho to the activating amide group and ortho to the C2-chloro and meta to the C4-chloro group.

Position 5: Is meta to the activating amide group, meta to the C2-chloro, and ortho to the C4-chloro group.

Position 6: Is ortho to the C2-chloro group and meta to both the amide and the C4-chloro group.

Given that the N,N-diethylamide is the most activating of the three substituents, electrophilic substitution is most likely to occur at the positions it most strongly activates, which are ortho and para. Since the para position is blocked, substitution is anticipated to favor the less sterically hindered ortho position, C3. However, the presence of the C2- and C4-chloro atoms deactivates the ring, making harsh reaction conditions, such as the use of strong Lewis acids in Friedel-Crafts reactions, potentially necessary. wikipedia.orgijpcbs.com

| Reaction Type | Predicted Major Product(s) | Typical Reagents |

| Nitration | 2,4-Dichloro-N,N-diethyl-3-nitrobenzamide | HNO₃, H₂SO₄ |

| Halogenation | 3-Bromo-2,4-dichloro-N,N-diethylbenzamide | Br₂, FeBr₃ |

| Friedel-Crafts Acylation | 2,4-Dichloro-3-acyl-N,N-diethylbenzamide | Acyl chloride, AlCl₃ |

Nucleophilic Aromatic Substitution (if applicable)

The electron-deficient nature of the aromatic ring, enhanced by the two electron-withdrawing chlorine atoms and the carbonyl group of the amide, makes this compound a candidate for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.orgopenstax.org In such reactions, a nucleophile attacks the ring and displaces one of the chlorine atoms.

The position of substitution is determined by the ability of the substituents to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The negative charge is best stabilized when it is delocalized onto the electron-withdrawing groups. In this case, the amide group at C1 and the chlorine at C2 and C4 all contribute to this stabilization.

Generally, in dichlorinated aromatic compounds, the chlorine atom that is para to a strong electron-withdrawing group is more readily substituted. researchgate.netstackexchange.com In this compound, the chlorine at the C4 position is para to the amide group, while the chlorine at the C2 position is ortho. Therefore, nucleophilic attack is more likely to occur at the C4 position. This is analogous to the observed C4 selectivity in SNAr reactions of 2,4-dichloropyrimidines. wuxiapptec.comnih.govstackexchange.com

| Nucleophile | Predicted Major Product | Typical Reaction Conditions |

| Sodium methoxide | 2-Chloro-N,N-diethyl-4-methoxybenzamide | CH₃ONa, CH₃OH, heat |

| Ammonia | 4-Amino-2-chloro-N,N-diethylbenzamide | NH₃, heat, pressure |

| Diethylamine (B46881) | 2-Chloro-N,N,4-triethyl-benzamide | HN(C₂H₅)₂, heat |

Metal-Catalyzed Cross-Coupling Reactions

The two carbon-chlorine bonds in this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki, Heck, and Buchwald-Hartwig reactions. wikipedia.orglibretexts.orgorganic-chemistry.org

Regioselectivity in these reactions is a critical aspect. In dihalogenated substrates, the relative reactivity of the C-Cl bonds can often be controlled by the choice of catalyst, ligands, and reaction conditions. For Suzuki-Miyaura couplings involving 2,4-dichloropyrimidines, substitution is often favored at the C4 position. researchgate.netmdpi.com A similar preference for reaction at the C4-Cl bond would be expected for this compound due to its greater activation by the para-amide group.

Suzuki Coupling:

| Coupling Partner | Catalyst System | Predicted Major Product |

| Phenylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-Chloro-N,N-diethyl-[1,1'-biphenyl]-4-carboxamide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, base (e.g., Cs₂CO₃) | 2-Chloro-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-4-carboxamide |

Heck Reaction:

| Alkene | Catalyst System | Predicted Major Product |

| Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | (E)-2-Chloro-N,N-diethyl-4-styrylbenzamide |

| Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., NaOAc) | (E)-Ethyl 3-(3-chloro-4-(diethylcarbamoyl)phenyl)acrylate |

Buchwald-Hartwig Amination:

| Amine | Catalyst System | Predicted Major Product |

| Aniline | Pd₂(dba)₃, BINAP, base (e.g., NaOtBu) | 2-Chloro-N,N-diethyl-4-(phenylamino)benzamide |

| Morpholine | Pd(OAc)₂, XPhos, base (e.g., K₃PO₄) | 2-Chloro-N,N-diethyl-4-morpholinobenzamide |

Transformations of the Amide Moiety

The N,N-diethylamide functional group is also a site for chemical transformations, primarily through hydrolysis or reduction.

Hydrolysis Pathways

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2,4-dichlorobenzoic acid and diethylamine. vedantu.com Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, often requiring more forcing conditions. arkat-usa.org

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, followed by heating, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of 2,4-dichlorobenzoic acid and a diethylammonium (B1227033) salt. rsc.org

Basic Hydrolysis: Saponification with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, typically under reflux conditions, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.net The initial products are the sodium or potassium salt of 2,4-dichlorobenzoic acid and diethylamine.

| Hydrolysis Type | Reagents | Products |

| Acidic | HCl (aq), heat | 2,4-Dichlorobenzoic acid, Diethylammonium chloride |

| Basic | NaOH (aq), heat | Sodium 2,4-dichlorobenzoate, Diethylamine |

Reduction Reactions

The amide group of this compound can be reduced to the corresponding tertiary amine. Strong reducing agents are required for this transformation, as amides are relatively unreactive carbonyl compounds.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of tertiary amides to amines. echemi.comstackexchange.comnumberanalytics.commasterorganicchemistry.com The reaction proceeds via a complex with the aluminum, followed by hydride attack on the carbonyl carbon. The resulting intermediate then collapses to form an iminium ion, which is further reduced by another equivalent of hydride to yield the final amine product. This transformation converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂).

| Reducing Agent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | (2,4-Dichlorobenzyl)diethylamine |

N-Alkylation and N-Acylation Reactions

As a tertiary amide, this compound lacks a proton on the nitrogen atom. This structural feature renders it inert to conventional N-alkylation and N-acylation reactions, which typically require the deprotonation of a primary or secondary amide to form a nucleophilic amidate. Consequently, direct alkyl or acyl group addition at the amide nitrogen is not a feasible pathway for derivatization under standard laboratory conditions. Any such transformations would necessitate more complex, multi-step synthetic routes, potentially involving cleavage and reformation of the amide bond.

Synthesis of Novel Benzamide (B126) Scaffolds and Analogs

Ring Expansion and Contraction Strategies

While specific research on ring expansion and contraction of this compound is not extensively documented, general methodologies for modifying aromatic scaffolds are well-established and theoretically applicable.

Ring Expansion: Strategies to expand the benzene (B151609) ring to a seven-membered system, such as a benzazepinone, often involve a formal cross-dimerization between a three-membered aza-heterocycle and a strained ketone, a reaction that can be promoted by synergistic bimetallic catalysis. researchgate.net Another approach involves the generation of key intermediates through N-quaternization of azacyclic precursors, which then undergo ring expansion via selective N–N bond cleavage. mdpi.com

Ring Contraction: Ring contraction methods, such as the Favorskii rearrangement of α-halo cycloalkanones, are used to create five-membered ring systems from six-membered ones. harvard.edu For an aromatic compound like this compound, a contraction would first require partial reduction of the benzene ring to a non-aromatic cyclic ketone, which could then be subjected to rearrangement conditions.

These strategies represent potential, yet synthetically challenging, pathways for transforming the benzamide scaffold.

Heterocycle Annulation from Benzamide Precursors

The fusion of heterocyclic rings onto a benzamide core is a powerful strategy for generating novel chemical entities. While direct annulation from this compound is not widely reported, studies on closely related compounds illustrate the feasibility of such transformations.

Research on N,N-dimethylbenzamide diethylmercaptole, a derivative of the parent N,N-dimethylbenzamide, has shown that the amide functionality can be a launchpad for cyclization reactions. researchgate.net By reacting the mercaptole derivative with bifunctional nucleophiles like ethylenediamine (B42938) or 2-aminoethanol, it is possible to construct fused heterocyclic systems. researchgate.net This reaction proceeds by eliminating ethyl mercaptan to form corresponding α-dimethylaminobenzylidene derivatives, which then cyclize. researchgate.net This approach successfully yields 2-phenyl-substituted imidazolines and oxazolines. researchgate.net This suggests that a similar activation of the carbonyl group in this compound could pave the way for analogous heterocycle annulations.

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Ethylenediamine | 2-Phenylimidazoline | Cyclization |

| 2-Aminoethanol | 2-Phenyloxazoline | Cyclization |

| Benzoylhydrazine | 2,5-Diphenyl-1,3,4-oxadiazole | Cyclization |

Environmental Chemical Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Specific data on the photolytic degradation of 2,4-dichloro-N,N-diethylbenzamide, including the wavelengths of light that induce degradation and the resulting transformation products, are not available in the current body of scientific literature.

Information regarding the rate and products of hydrolysis for this compound under various environmental pH conditions is not documented.

Biotic Degradation Pathways

No studies have been identified that detail the microbial species capable of transforming this compound or the enzymatic pathways involved in its biodegradation.

As no microbial degradation studies have been published, the chemical intermediates and metabolites resulting from the biotic breakdown of this compound have not been identified.

Advanced Oxidation Processes for Benzamide (B126) Degradation (Academic Study)

While advanced oxidation processes (AOPs) are a known method for degrading various organic pollutants, including some benzamide-containing compounds, specific studies detailing the efficacy and degradation pathways of AOPs for this compound are absent from the available literature.

Conclusion and Future Research Directions

Summary of Current Research on 2,4-Dichloro-N,N-Diethylbenzamide

The chemical compound this compound, identified by the CAS number 24309-78-2, remains a sparsely studied molecule within the broader class of substituted benzamides. bldpharm.combldpharm.comleyan.com A thorough review of current scientific literature reveals a significant lack of dedicated research focusing specifically on its synthesis, characterization, or application. While data on closely related structures are available, direct experimental and theoretical analyses of this compound are conspicuously absent.

The benzamide (B126) functional group is a cornerstone in many biologically active compounds, including pharmaceuticals and agrochemicals. neuroquantology.comresearchgate.net For instance, N,N-diethyl-meta-toluamide (DEET) is a widely known insect repellent, and other substituted benzamides have been investigated for activities ranging from antitumor to antiallergic properties. researchgate.netsouthampton.ac.uk The reactivity of chlorinated benzamides has also been a subject of interest, particularly in the context of photocatalysis and environmental degradation pathways. researchgate.netnih.govresearchgate.net Research into the kinetics and mechanisms of reactions involving benzamides, such as N-chlorination, provides a foundational understanding of their chemical behavior. nih.govresearchgate.net However, how the specific 2,4-dichloro substitution pattern on the phenyl ring in conjunction with the N,N-diethylamide group modulates potential biological activity or chemical reactivity is an area that is yet to be explored.

Unexplored Avenues in Synthetic Chemistry

The synthesis of this compound is conventionally achievable through the reaction of 2,4-dichlorobenzoyl chloride with diethylamine (B46881), a standard method for amide formation. prepchem.com However, modern synthetic organic chemistry offers a variety of alternative and potentially more efficient or sustainable methods that remain unexplored for this specific compound.

Novel Amidation Methodologies:

Mitsunobu Reaction: A non-classical Mitsunobu reaction has been successfully employed for the synthesis of various ortho-, meta-, and para-substituted N,N-diethylbenzamides from the corresponding benzoic acids and diethylamine. nih.govnih.gov Applying this methodology to 2,4-dichlorobenzoic acid could provide an alternative route that avoids the preparation of the acyl chloride.

Coupling Reagents: The use of peptide coupling reagents or activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) presents another viable one-pot synthesis strategy from the carboxylic acid.

Catalytic Amidation: The development of catalytic methods for direct amidation, potentially using copper nanoparticles or other transition metal catalysts, could offer a more atom-economical and environmentally benign process compared to traditional methods. researchgate.net

Post-Synthesis Functionalization: The N,N-diethylamide group is a well-established directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. nih.gov The presence of chlorine atoms at the 2- and 4-positions, however, presents an interesting and unexplored scenario. Future synthetic research could investigate the regioselectivity of DoM on the this compound scaffold. Furthermore, transition-metal-catalyzed C-H functionalization represents a powerful tool for forging new C-C and C-heteroatom bonds, and its application to this molecule could unlock a vast chemical space for creating novel derivatives. researchgate.netacs.orgresearchgate.netacs.orgnih.gov

Advancements in Spectroscopic and Computational Characterization

A complete structural and electronic characterization of this compound is currently unavailable. Advances in both spectroscopic techniques and computational chemistry provide powerful tools to fill this knowledge gap.

Spectroscopic Analysis: Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is lacking, typical spectral features can be predicted. Modern advancements in spectroscopy, such as 2D NMR techniques, would be crucial for unambiguous assignment of all signals.

Interactive Table 1: Predicted Physicochemical Properties and Spectroscopic Data for this compound

| Property/Technique | Predicted Data/Observation |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol bldpharm.com |

| ¹H NMR | Signals expected for three aromatic protons (complex splitting pattern, ~7.3-7.6 ppm) and two inequivalent ethyl groups (quartets and triplets, ~3.2-3.6 ppm and ~1.1-1.3 ppm) due to restricted rotation around the C-N bond. |

| ¹³C NMR | Aromatic signals (~127-135 ppm), a carbonyl signal (~168 ppm), and ethyl group signals (~40-43 ppm and ~13-14 ppm) are expected. |

| IR Spectroscopy | A strong C=O stretching vibration is predicted in the range of 1630-1660 cm⁻¹. C-Cl stretching bands would appear in the fingerprint region. |

Note: NMR and IR predictions are based on typical values for substituted benzamides and have not been experimentally verified for this specific compound.

Computational Characterization: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for in-depth characterization. mdpi.comaip.org DFT calculations can provide valuable insights into:

Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles.

Vibrational Spectra: Calculation of IR and Raman spectra to aid in the assignment of experimental bands. chemrxiv.org

Electronic Properties: Determination of the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis to understand reactivity and intermolecular interactions. chemrxiv.orgnih.gov

NMR Chemical Shifts: Prediction of ¹H and ¹³C NMR spectra to complement experimental data.

The integration of artificial intelligence and machine learning with spectroscopy is an emerging field that could accelerate the prediction and interpretation of complex spectral data for molecules like this in the future. mit.eduarxiv.orgarxiv.org

Prospects for Mechanistic Studies in Benzamide Reactivity

The interplay of the electron-withdrawing chloro-substituents and the N,N-diethylamide directing group makes this compound an interesting candidate for mechanistic studies in organic chemistry. numberanalytics.comnumberanalytics.com

Catalytic Reactions: The mechanism of C-H functionalization reactions catalyzed by transition metals (e.g., palladium, rhodium, cobalt) is a major area of contemporary research. researchgate.netacs.orgacs.org Mechanistic studies on this compound could elucidate how the electronic properties and steric hindrance imposed by the chlorine atoms affect the key steps of the catalytic cycle, such as C-H activation, migratory insertion, and reductive elimination. Comparing its reactivity to non-chlorinated or differently substituted benzamides would provide fundamental insights into reaction design.

Photocatalysis: Recent studies have explored the divergent reactivity of chlorinated benzamides under micellar photocatalysis, leading to either C-H arylation or N-dealkylation. researchgate.netresearchgate.net Investigating the photochemical behavior of this compound could reveal new reaction pathways and provide a deeper understanding of the factors controlling chemodivergence in such systems.

Reaction Kinetics: Kinetic studies, for example on its reaction with chlorinating agents, could provide quantitative data on its reactivity. nih.govresearchgate.net Such studies help in understanding the influence of substituents on reaction rates and can be used to build predictive models for the fate of such compounds in various chemical environments. The combination of experimental kinetics with computational modeling is a powerful approach to fully map out reaction energy profiles and transition states. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-N,N-diethylbenzamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via amidation of 2,4-dichlorobenzoyl chloride with diethylamine in anhydrous solvents (e.g., dichloromethane or THF). Reaction progress is monitored by TLC. Purification typically involves flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product as a colorless solid or oil .

- Validation : Confirm purity using HPLC (>95%) and characterize via /-NMR. Compare melting points or spectroscopic data with literature values for consistency .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.0 ppm) and diethylamide protons (δ 1.2–3.5 ppm). IR confirms the carbonyl stretch (~1650 cm) .

- Crystallography : For single-crystal X-ray diffraction, grow crystals via slow evaporation (e.g., in ethanol). Refinement with SHELXL (using Olex2 or WinGX) ensures accurate bond lengths/angles. Validate structural parameters with the Cambridge Structural Database .

Advanced Research Questions

Q. How can polymorphism in this compound derivatives impact material stability?

- Case Study : Polymorph screening via solvent recrystallization (e.g., acetone, toluene) may yield distinct forms. Thermally characterize using DSC/TGA to identify stable phases. For example, monoclinic vs. orthorhombic systems exhibit divergent melting points and packing motifs, affecting solubility and degradation .

- Mitigation : Pair variable-temperature XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., halogen bonding) that stabilize specific polymorphs .

Q. What strategies are effective for studying receptor binding or biological activity?

- Assay Design : Use radioligand displacement assays (e.g., μ-opioid receptor binding) with -labeled competitors. Structural analogs like SNC80 (a diarylpiperazine benzamide) suggest prioritizing conformational analysis via molecular docking (AutoDock Vina) to predict binding affinities .

- Data Interpretation : Correlate IC values with substituent electronic effects (Hammett constants) to refine pharmacophore models .

Q. How can forensic labs detect this compound in complex matrices?

- Analytical Workflow : Employ LC-QTOF-MS with positive electrospray ionization. Fragment ions (e.g., m/z 154 [CHCl]) aid identification. Cross-validate with GC-MS (derivatized samples) to distinguish from isomers like U-47700 .

- Challenges : Address false positives by synthesizing certified reference standards and spiking into biological matrices (e.g., blood, urine) for recovery studies .

Q. What computational tools predict the environmental or metabolic fate of this compound?

- In Silico Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF). For metabolism, simulate Phase I/II transformations (CYP450 isoforms) with MetaPrint2D or GLORYx. PubChem’s physicochemical data (logP, pKa) informs solubility and bioavailability .

Methodological Notes

- Contradictions : While 3,5- and 3,4-dichloro isomers are well-documented, limited direct data exists for 2,4-dichloro derivatives. Extrapolate cautiously using regiochemical principles (e.g., steric vs. electronic directing effects) .

- Safety : Handle chlorinated benzamides in fume hoods with nitrile gloves. Dispose of waste via halogen-specific absorbents (e.g., activated carbon) to minimize environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.